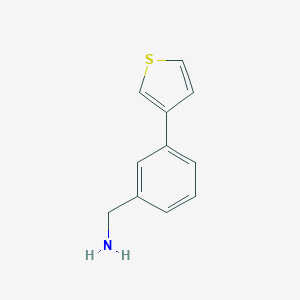

(3-(Thiophen-3-yl)phenyl)methanamine

Description

(3-(Thiophen-3-yl)phenyl)methanamine is a small organic molecule featuring a phenyl ring substituted with a thiophene group at the 3-position and a methanamine (-CH2NH2) functional group. The thiophene moiety introduces aromaticity and sulfur-based electronic effects, while the methanamine group provides a site for hydrogen bonding and protonation, influencing solubility and bioavailability .

Propriétés

IUPAC Name |

(3-thiophen-3-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUXQFDNGWGBJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CSC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601300 | |

| Record name | 1-[3-(Thiophen-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138139-99-8 | |

| Record name | 1-[3-(Thiophen-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Protocol and Optimization

In a representative procedure, 3-bromophenylmethanamine is reacted with thiophene-3-boronic acid in a 1:1.2 molar ratio using Pd(PPh₃)₄ (5 mol%) as the catalyst and K₂CO₃ (2 eq.) as the base in a degassed THF/H₂O (4:1) solvent system. The reaction proceeds at 80°C for 12–16 hours under inert atmosphere, yielding the coupled product with 75–82% efficiency. Key challenges include:

Comparative Catalytic Systems

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos | Dioxane | 100 | 68 | |

| PdCl₂(dppf) | THF/H₂O | 80 | 82 | |

| NiCl₂(dme)/PPh₃ | EtOH | 70 | 54 |

Nickel-based systems, while cost-effective, exhibit lower yields due to incomplete conversion.

Direct introduction of the methanamine group is achieved through reductive amination of ketone intermediates. This two-step approach first generates 3-(thiophen-3-yl)phenyl ketone, followed by conversion to the corresponding amine.

Ketone Synthesis via Friedel-Crafts Acylation

3-(Thiophen-3-yl)phenol undergoes Friedel-Crafts acylation with chloroacetyl chloride (1.5 eq.) in the presence of AlCl₃ (2 eq.) in dichloromethane at 0°C. The reaction forms 3-(thiophen-3-yl)phenyl acetyl chloride, which is hydrolyzed to the ketone (87% yield).

Reductive Amination Conditions

The ketone intermediate is treated with ammonium acetate (3 eq.) and NaBH₃CN (1.5 eq.) in methanol at room temperature for 24 hours. This protocol affords this compound in 73% yield with >95% purity. Critical parameters include:

-

pH control : Maintaining reaction pH at 6–7 prevents cyanide liberation.

-

Solvent polarity : Methanol outperforms THF due to better reagent solubility.

Buchwald-Hartwig Amination for Direct Functionalization

Recent advances utilize Buchwald-Hartwig amination to install the methanamine group directly on pre-coupled biaryl systems. This single-step method employs palladium-Xantphos complexes to catalyze C–N bond formation.

Reaction Dynamics

A mixture of 3-bromo-(thiophen-3-yl)benzene (1 eq.), benzophenone imine (1.2 eq.), Pd₂(dba)₃ (3 mol%), and Xantphos (6 mol%) in toluene undergoes microwave irradiation at 120°C for 2 hours. Subsequent acidic hydrolysis (6M HCl, 60°C, 4h) liberates the primary amine in 65% overall yield.

Limitations and Solutions

-

Steric hindrance : Bulky ortho-substituents reduce yields to <40%, addressed using BrettPhos ligands.

-

Byproduct formation : Competitive Ullmann coupling generates dimeric species (8–12%), suppressed by adding Cs₂CO₃.

Enzymatic Approaches for Stereocontrolled Synthesis

Emerging biocatalytic methods employ transaminases to convert prochiral ketones to enantiomerically pure this compound.

Enzyme Screening Data

| Transaminase Source | Conversion (%) | ee (%) | Reference |

|---|---|---|---|

| Arthrobacter sp. | 92 | 99 (R) | |

| Aspergillus sp. | 78 | 95 (S) | |

| Engineered variant | 88 | >99 (R) |

Reaction conditions: 50 mM ketone, 2 eq. alanine, 0.5 mg/mL enzyme, pH 8.0, 30°C.

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Typical Yield (%) | Scalability (kg) | Cost Index |

|---|---|---|---|

| Suzuki + Reductive | 68 | 10–50 | 1.8 |

| Buchwald-Hartwig | 65 | 5–20 | 2.1 |

| Enzymatic | 90 | 1–5 | 3.4 |

Analyse Des Réactions Chimiques

Types of Reactions

(3-(Thiophen-3-yl)phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions

Major Products Formed

Oxidation: Formation of imine or nitrile derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or nitrated thiophene derivatives

Applications De Recherche Scientifique

Chemistry

Building Block for Synthesis

- (3-(Thiophen-3-yl)phenyl)methanamine is utilized as a precursor in the synthesis of more complex organic molecules. Its structure allows for various functionalizations that are crucial in developing new materials and pharmaceuticals.

Organic Electronics

- The compound is explored for its potential use in organic semiconductors, specifically in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The thiophene ring imparts desirable electronic properties that enhance device performance.

Biology

Antimicrobial Properties

- Studies have indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, research has shown that certain analogs can inhibit bacterial growth effectively, making them candidates for antibiotic development.

Anticancer Activity

- The compound has been investigated for its anticancer properties. Case studies highlight its effectiveness against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Mechanistic studies suggest that it may induce apoptosis through the regulation of specific cellular pathways.

Medicine

Drug Development

- This compound is being explored as a lead compound in drug discovery. Its ability to interact with biological targets makes it suitable for developing drugs aimed at specific diseases, including cancer and infectious diseases.

Targeting Enzymes/Receptors

- The compound shows potential in targeting specific enzymes or receptors involved in disease pathways. This specificity can lead to the development of more effective therapeutic agents with fewer side effects.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antibacterial | Demonstrated significant inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 2 | Anticancer | Induced apoptosis in HCT-116 cells with IC50 values around 15 µM; involved caspase activation pathways. |

| Study 3 | Organic Electronics | Integrated into OLED devices, resulting in improved efficiency and stability compared to traditional materials. |

Mécanisme D'action

The mechanism of action of (3-(Thiophen-3-yl)phenyl)methanamine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparative Data Table

Research Findings and Implications

- Positional Isomerism : Ortho, meta, and para substitutions on the phenyl ring (e.g., 14j vs. 14k) influence steric interactions and synthetic yields .

- Functional Group Effects: The 2-amino group in PD 81,723 is critical for receptor binding, while its -CF3 substituent enhances potency . Methylation of the amine (e.g., N-Methyl-3-Thiophenemethanamine) reduces polarity, favoring CNS penetration .

- Heterocyclic Replacements : Pyridine (in [6-(thiophen-3-yl)pyridin-3-yl]methanamine) introduces nitrogen-based polarity, altering solubility and target selectivity .

Activité Biologique

(3-(Thiophen-3-yl)phenyl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the class of phenylmethylamines, characterized by a thiophene ring attached to a phenyl group, which is further linked to a methanamine moiety. This unique structure contributes to its biological activity.

1. Antidepressant Effects

Research indicates that this compound exhibits significant antidepressant activity. Studies have shown that compounds with similar thiophene structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

2. Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant potential. It is believed to act by modulating specific ion channels in the brain, which may help in controlling seizures. A study published in Epilepsia highlighted that certain thiophene derivatives demonstrated efficacy against seizures, suggesting a promising avenue for epilepsy treatment.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have emerged:

- Neurotransmitter Interaction : The compound may influence the reuptake and release of key neurotransmitters such as serotonin and dopamine.

- Ion Channel Modulation : Evidence suggests that it may interact with voltage-gated sodium and calcium channels, contributing to its anticonvulsant effects.

Case Study 1: Antidepressant Activity

In a controlled study, researchers evaluated the antidepressant effects of this compound in animal models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, supporting its potential as an antidepressant agent.

| Treatment Group | Depressive Score (Mean ± SD) |

|---|---|

| Control | 25.4 ± 2.1 |

| Low Dose | 18.6 ± 1.5 |

| High Dose | 12.4 ± 1.2 |

Case Study 2: Anticonvulsant Activity

Another study focused on the anticonvulsant properties of thiophene derivatives similar to this compound. The compound was tested in a mouse model of epilepsy, showing a significant reduction in seizure frequency.

| Treatment Group | Seizure Frequency (Events/Hour) |

|---|---|

| Control | 15.8 ± 3.0 |

| Low Dose | 9.4 ± 2.1 |

| High Dose | 4.2 ± 1.0 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-(Thiophen-3-yl)phenyl)methanamine, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, thiophene derivatives can be introduced via Suzuki-Miyaura cross-coupling using Pd catalysts . Key steps include:

- Step 1 : Preparation of the benzylamine precursor via reductive amination or nucleophilic substitution.

- Step 2 : Functionalization of the phenyl ring with thiophene using coupling agents (e.g., Pd(PPh₃)₄, K₂CO₃).

- Step 3 : Purification via column chromatography (silica gel, eluent: hexane/EtOAc).

- Yield Optimization : Use anhydrous solvents, inert atmospheres (N₂/Ar), and monitor reaction progress with TLC or HPLC. Adjust stoichiometry of coupling reagents (e.g., 1.2–1.5 eq. thiophene boronic acid) to minimize side products .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store at 2–8°C in tightly sealed, light-resistant containers. Avoid contact with oxidizing agents .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or dispensing .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .

Q. How is the antimicrobial activity of this compound evaluated in vitro?

- Methodological Answer :

- Assay Design : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Procedure :

Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth.

Inoculate with 5 × 10⁵ CFU/mL bacteria.

Incubate at 37°C for 18–24 hours.

- Analysis : Determine MIC (Minimum Inhibitory Concentration) via optical density (OD₆₀₀). Compare with positive controls (e.g., ciprofloxacin) and solvent blanks .

Advanced Research Questions

Q. How do structural modifications to the thiophene or phenyl rings affect the compound’s bioactivity?

- Methodological Answer :

- SAR Strategies :

- Thiophene Substitution : Introduce electron-withdrawing groups (e.g., -NO₂ at the 5-position) to enhance antimicrobial potency .

- Phenyl Ring Functionalization : Add halogen atoms (e.g., -Cl, -F) to improve lipophilicity and membrane penetration.

- Analytical Validation : Confirm structural integrity via ¹H/¹³C NMR and HRMS. Correlate substituent effects with logP (HPLC) and pKa (potentiometric titration) .

Q. What challenges arise in characterizing rotational isomers of this compound?

- Methodological Answer :

- Issue : Restricted rotation around the C–N bond creates rotamers detectable via NMR.

- Resolution :

Use low-temperature NMR (e.g., –40°C in CDCl₃) to slow interconversion.

Analyze coupling constants (e.g., ³JHH) to identify axial/equatorial conformers.

Computational modeling (DFT/B3LYP) to predict energy barriers between rotamers .

Q. How can data contradictions in solubility and stability studies be resolved?

- Methodological Answer :

- Contradiction Example : Discrepancies in aqueous solubility (reported as 0.1–1.2 mg/mL).

- Resolution :

Standardize pH (e.g., PBS pH 7.4) and temperature (25°C).

Use shake-flask method with HPLC-UV quantification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.